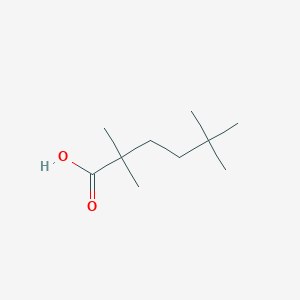
3-(Bromomethyl)-3-(2-methylbutyl)tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-3-(2-methylbutyl)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans. Tetrahydrofurans are cyclic ethers with a five-membered ring structure containing four carbon atoms and one oxygen atom. The presence of a bromomethyl group and a 2-methylbutyl group makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(2-methylbutyl)tetrahydrofuran typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable diol or by the reduction of a furan derivative.
Introduction of the Bromomethyl Group: This step usually involves the bromination of a methyl group attached to the tetrahydrofuran ring. Common reagents for this reaction include N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the 2-Methylbutyl Group: This can be done through a nucleophilic substitution reaction where a suitable 2-methylbutyl halide reacts with the tetrahydrofuran derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient reaction conditions, and purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-(2-methylbutyl)tetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a potential building block for biologically active compounds.
Medicine: As a precursor for pharmaceuticals or as a reagent in drug discovery.
Industry: As a specialty chemical in the production of polymers, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-(2-methylbutyl)tetrahydrofuran would depend on its specific application. In general, the bromomethyl group can act as a reactive site for nucleophilic attack, leading to the formation of new bonds and the modification of the compound’s structure. The molecular targets and pathways involved would vary based on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)tetrahydrofuran: Lacks the 2-methylbutyl group, making it less sterically hindered.
3-(Chloromethyl)-3-(2-methylbutyl)tetrahydrofuran: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
3-(Hydroxymethyl)-3-(2-methylbutyl)tetrahydrofuran: Contains a hydroxyl group instead of a bromomethyl group, making it more hydrophilic.
Uniqueness
3-(Bromomethyl)-3-(2-methylbutyl)tetrahydrofuran is unique due to the presence of both a bromomethyl group and a 2-methylbutyl group
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
3-(bromomethyl)-3-(2-methylbutyl)oxolane |
InChI |
InChI=1S/C10H19BrO/c1-3-9(2)6-10(7-11)4-5-12-8-10/h9H,3-8H2,1-2H3 |
InChI Key |
VNAFMDLKTQBEHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1(CCOC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



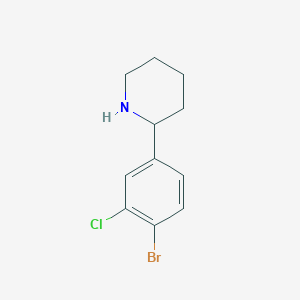
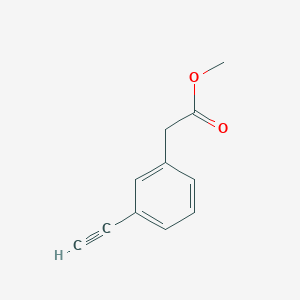
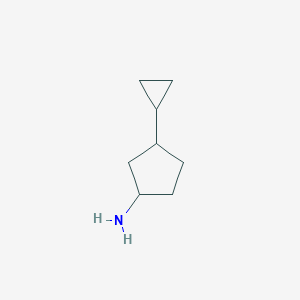

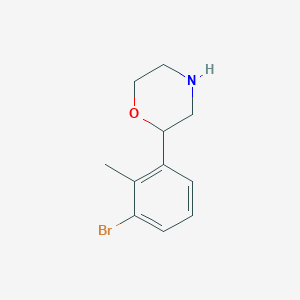
![methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B13553425.png)
![1-(trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13553438.png)
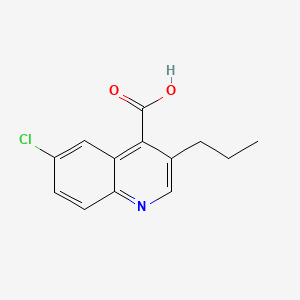
![(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B13553449.png)
![tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate](/img/structure/B13553465.png)
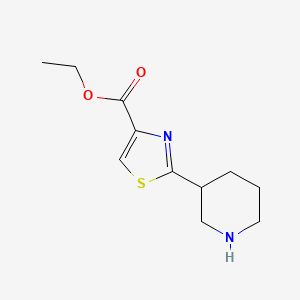
![1-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B13553478.png)
